

# Application Note: Targeted Characterization of Piscidic Acid via LC-ESI-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Piscidic acid*

CAS No.: 469-65-8

Cat. No.: B1213751

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## Abstract & Scientific Context

**Piscidic acid** (C<sub>11</sub>H<sub>12</sub>O<sub>7</sub>; MW 256.21 Da) is a bioactive phenolic acid derivative structurally characterized as (2R,3S)-2,3-dihydroxy-2-(4-hydroxybenzyl)butanedioic acid.[1] Predominantly isolated from Agave species (e.g., Agave tequilana, Agave americana) and Piscidia erythrina (Jamaica Dogwood), it serves as a critical chemotaxonomic marker and possesses significant antioxidant and anxiolytic potential.

Accurate identification of **piscidic acid** is challenging due to its structural similarity to fukiic acid and other hydroxycinnamoyl tartaric acid derivatives. This protocol details a validated LC-ESI-MS/MS workflow, emphasizing the specific fragmentation pathways in Negative Ion Mode (ESI-) required to distinguish it from isobaric interferences.

## Chemical Identity & Properties

Property	Detail
IUPAC Name	(2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Common Name	Piscidic Acid; p-Hydroxybenzyltartaric acid
CAS Number	469-65-8
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>7</sub>
Monoisotopic Mass	256.0583 Da
Precursor Ion [M-H] <sup>-</sup>	m/z 255.05
Key Functional Groups	Phenolic hydroxyl, two Carboxylic acids, Aliphatic hydroxyls (tartaric backbone)

## Experimental Protocol

### Sample Preparation (Plant Matrix)

- Extraction Solvent: 80% Methanol or 70% Ethanol (aq).
- Procedure:
  - Lyophilize plant tissue (e.g., Agave leaves) and grind to fine powder.
  - Extract 100 mg powder with 5 mL solvent via ultrasonication (30 min, <40°C).
  - Centrifuge (10,000 x g, 10 min) and filter supernatant (0.22 µm PTFE).
  - Critical Step: Dilute 1:10 with Mobile Phase A prior to injection to prevent column saturation and ion suppression.

### LC-MS/MS Acquisition Parameters

#### Chromatography (UHPLC):

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

- Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of acidic protons).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Gradient: 5% B (0-1 min)  
40% B (10 min)  
95% B (12 min).
- Flow Rate: 0.3 mL/min.

#### Mass Spectrometry (Source Settings):

- Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
- Rationale: **Piscidic acid** contains two carboxylic acid groups ( ) and a phenol, making ESI(-) significantly more sensitive than Positive mode.
- Capillary Voltage: -2.5 to -3.0 kV.
- Desolvation Temp: 450°C.
- Collision Energy (CE): Ramped 10–30 eV for broad fragment coverage.

## Fragmentation Analysis & Mechanism

The structural elucidation of **piscidic acid** relies on three distinct fragmentation mechanisms: Decarboxylation, Dehydration, and Benzylic Cleavage.

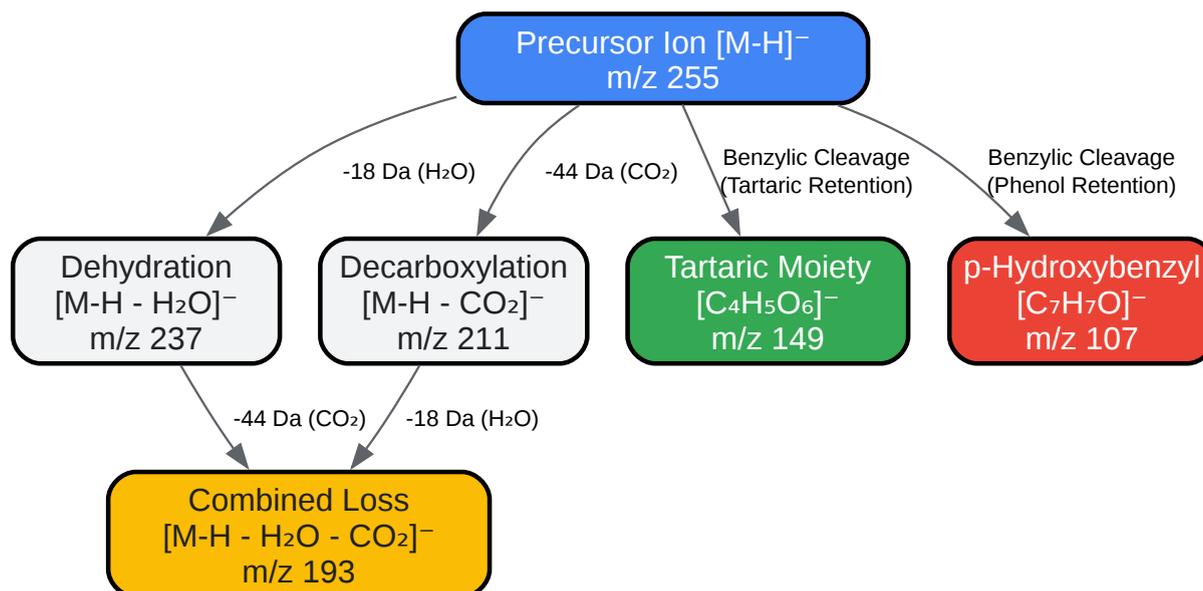
### Primary Fragmentation Pathway (MS<sup>2</sup>)

The precursor ion [M-H]<sup>-</sup> at m/z 255 undergoes the following collision-induced dissociations (CID):

- Decarboxylation [M-H-CO<sub>2</sub>]<sup>-</sup> (m/z 211):
  - Loss of 44 Da from one of the carboxylic acid groups on the tartaric backbone.

- Diagnostic Value: High. Confirms carboxylic acid functionality.
- Dehydration  $[M-H-H_2O]^-$  (m/z 237):
  - Loss of 18 Da, typically involving the aliphatic hydroxyl groups of the tartaric moiety forming an internal ether or lactone.
- Combined Loss  $[M-H-CO_2-H_2O]^-$  (m/z 193):
  - Sequential loss of water and carbon dioxide. A dominant ion in higher energy spectra.
- Benzylic Cleavage (Structure Specific):
  - m/z 149 [Tartaric Acid moiety] $^-$ : Cleavage of the C2-Benzyl bond retains the charge on the tartaric acid backbone ( $C_4H_5O_6^-$ ).
  - m/z 107 [p-Hydroxybenzyl] $^-$ : Cleavage where the charge is retained on the phenolic ring ( $C_7H_7O^-$ ). This is a "fingerprint" ion for p-substituted phenols.

## Fragmentation Visualization (Graphviz)



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Caption: ESI(-) Fragmentation Pathway of **Piscidic Acid** showing neutral losses and skeletal cleavages.

## Data Interpretation & MRM Transitions

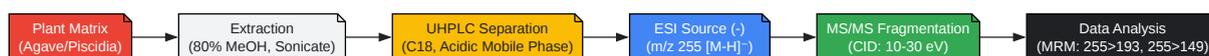
To ensure specificity in complex matrices (e.g., distinguishing from fukiic acid, m/z 271), use the following Multiple Reaction Monitoring (MRM) transitions.

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Mechanistic Origin
Quantifier	255.05	193.05	20	Stable combined loss (-CO <sub>2</sub> , -H <sub>2</sub> O)
Qualifier 1	255.05	149.00	25	Tartaric acid backbone specificity
Qualifier 2	255.05	107.05	30	Phenolic ring confirmation

Differentiation Note:

- **Piscidic Acid** (m/z 255): Yields m/z 107 (monohydroxy benzyl).
- Fukiic Acid (m/z 271): Yields m/z 123 (dihydroxy benzyl) and m/z 209 (decarboxylated/dehydrated).
- p-Coumaric Acid (m/z 163): Although it shares the m/z 119 fragment (decarboxylated), it has a different precursor mass.

## Analytical Workflow Diagram



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Caption: Optimized analytical workflow for the extraction and MS identification of **Piscidic Acid**.

## References

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- PubChem Database. (2024). **Piscidic Acid** Compound Summary. National Library of Medicine. [Link](#)

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## Sources

- [1. Piscidic Acid | C11H12O7 | CID 10038020 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)